molecular formula C12H15ClF3N B2728952 (1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride CAS No. 2138005-50-0

(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride

Cat. No.: B2728952
CAS No.: 2138005-50-0
M. Wt: 265.7
InChI Key: RTECLLUDDZOAFB-VZXYPILPSA-N
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Description

(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine hydrochloride is a chiral cyclopentane derivative featuring a 3-(trifluoromethyl)phenyl substituent at the C2 position and an amine group at C1, with a hydrochloride salt form. The stereochemistry (1R,2S) is critical for its interactions with biological targets, as enantiomeric specificity often governs pharmacological activity. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the cyclopentane ring provides conformational flexibility compared to strained cyclopropane analogs. This compound is likely utilized in medicinal chemistry research, particularly in targeting receptors or enzymes where rigid yet tunable scaffolds are advantageous .

Properties

IUPAC Name

(1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-11(10)16;/h1,3-4,7,10-11H,2,5-6,16H2;1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTECLLUDDZOAFB-VZXYPILPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2=CC(=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)C2=CC(=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The trifluoromethyl group is generally resistant to reduction, but the amine group can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to certain targets due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and stability. The amine group can form hydrogen bonds with biological molecules, further influencing its activity.

Comparison with Similar Compounds

Ring Size and Conformation

  • Cyclopentane vs. Cyclopropane : The target compound’s cyclopentane ring offers greater conformational flexibility compared to cyclopropane derivatives (e.g., and ). Cyclopropane’s high ring strain may enhance reactivity but limit adaptability in binding pockets, whereas cyclopentane balances rigidity and flexibility for optimized target engagement .
  • Impact on Bioactivity : Cyclopropane-containing analogs (e.g., ) are often used in drug discovery for their rigidity, which can improve binding specificity. However, cyclopentane derivatives may exhibit better solubility and metabolic stability due to reduced strain .

Substituent Effects

  • Trifluoromethylphenyl vs. Halogenated Phenyl : The 3-(trifluoromethyl)phenyl group in the target compound provides strong electron-withdrawing effects and hydrophobic interactions, unlike halogenated phenyl groups (e.g., 3-chloro-4-fluoro in ). This difference influences electronic properties, solubility, and binding kinetics .

Biological Activity

The compound (1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine; hydrochloride is a chiral amine derivative characterized by a cyclopentane ring and a trifluoromethyl-substituted phenyl group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : (1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclopentan-1-amine
  • Molecular Formula : C₁₂H₁₅ClF₃N
  • Molecular Weight : 265.70 g/mol
  • CAS Number : 2138005-50-0

The biological activity of (1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine; hydrochloride is largely attributed to its ability to interact with specific biological targets, including receptors and enzymes. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which is essential for effective interaction with biological molecules.

Potential Mechanisms:

  • Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing various signaling pathways.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

1. Pharmacological Effects

Research indicates that (1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine exhibits potential pharmacological properties that could be harnessed for therapeutic applications. For instance, it has been noted for its potential roles in:

  • Antidepressant Activity : Preliminary studies suggest that the compound may exhibit effects similar to those of known antidepressants.
  • Anti-inflammatory Properties : The ability to modulate inflammatory pathways has been observed, indicating potential use in treating inflammatory disorders.

2. Toxicological Studies

Toxicity assessments are crucial for determining the safety profile of the compound. Current data suggest moderate toxicity levels, necessitating further investigation into its long-term effects and mechanisms of action.

Case Study 1: Antidepressant-Like Effects

A study published in a peer-reviewed journal assessed the antidepressant-like effects of (1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine in rodent models. The results indicated significant reductions in depressive behaviors compared to control groups, suggesting its potential as a novel antidepressant agent .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it effectively reduced pro-inflammatory cytokine production in cultured macrophages, highlighting its therapeutic potential in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amineStructureAntidepressant-like effects
Trifluoromethyl ketonesVariesVarious synthetic applications
α-(Trifluoromethyl)styrene derivativesVariesUsed in organic synthesis

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